molecular formula C42H59K3O16 B12775735 Tripotassium glycyrrhizinate CAS No. 53906-39-1

Tripotassium glycyrrhizinate

Cat. No.: B12775735
CAS No.: 53906-39-1
M. Wt: 937.2 g/mol
InChI Key: ZXHXYXSTAYNRLQ-DWJAGBRCSA-K
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Description

Tripotassium glycyrrhizinate is a potassium salt derivative of glycyrrhizic acid, which is extracted from the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweetening properties, being approximately 80-180 times sweeter than sucrose. It is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripotassium glycyrrhizinate is synthesized by neutralizing glycyrrhizic acid with potassium hydroxide. The reaction typically involves dissolving glycyrrhizic acid in water, followed by the gradual addition of potassium hydroxide under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the tripotassium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of glycyrrhizic acid from licorice roots, followed by its neutralization with potassium hydroxide. The process includes steps such as filtration, concentration, and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Tripotassium glycyrrhizinate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of glycyrrhetinic acid derivatives.

    Reduction: Reduction reactions can modify the glycyrrhizic acid backbone, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its solubility and efficacy.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives, which possess enhanced biological activities .

Scientific Research Applications

Tripotassium glycyrrhizinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tripotassium glycyrrhizinate involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Tripotassium glycyrrhizinate is often compared with other glycyrrhizic acid derivatives such as:

  • Monopotassium glycyrrhizinate
  • Dipotassium glycyrrhizinate
  • Diammonium glycyrrhizinate

Uniqueness: this compound stands out due to its higher solubility in water and enhanced sweetening properties compared to its counterparts. Additionally, it exhibits stronger anti-inflammatory and antiviral activities, making it a preferred choice in various applications .

Properties

CAS No.

53906-39-1

Molecular Formula

C42H59K3O16

Molecular Weight

937.2 g/mol

IUPAC Name

tripotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.3K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1

InChI Key

ZXHXYXSTAYNRLQ-DWJAGBRCSA-K

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[K+].[K+].[K+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+].[K+].[K+]

Origin of Product

United States

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